1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione
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Overview
Description
1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione is a complex organic compound characterized by its unique indeno-chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2,3,4,4a,9,9a-Hexahydroindeno[2,1-b]-1,4-oxazines: Similar in structure but with different functional groups and properties.
Indanoxazines: Another class of compounds with a similar indeno structure but different chemical behavior
Uniqueness
1,2,3,4,4a,11a-Hexahydroindeno[2,1-b]chromene-6,11-dione is unique due to its specific chromene structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C16H14O3 |
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Molecular Weight |
254.28 g/mol |
IUPAC Name |
1,2,3,4,4a,11a-hexahydroindeno[2,1-b]chromene-6,11-dione |
InChI |
InChI=1S/C16H14O3/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(16)18/h1-2,5-6,11-12H,3-4,7-8H2 |
InChI Key |
WVUPZRQOJKWQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)C(=O)C3=C(O2)C(=O)C4=CC=CC=C43 |
Origin of Product |
United States |
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